Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
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Overview
Description
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is a synthetic organic compound with the molecular formula C19H13ClN2Na2O6S and a molecular weight of 478.81386.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate typically involves the diazotization of 4-chloro-5-ethyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent azo coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to break the azo bond, resulting in the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used as a pigment in paints, inks, and plastics due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate involves its interaction with various molecular targets. The azo bond in the compound can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and facilitates its interaction with various substrates .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-[(4-chloro-5-methyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
- Disodium 4-[(4-chloro-5-propyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
- Disodium 4-[(4-chloro-5-butyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
Uniqueness
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability .
Properties
CAS No. |
32041-58-0 |
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Molecular Formula |
C19H13ClN2Na2O6S |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate |
InChI |
InChI=1S/C19H15ClN2O6S.2Na/c1-2-10-8-15(16(9-14(10)20)29(26,27)28)21-22-17-12-6-4-3-5-11(12)7-13(18(17)23)19(24)25;;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
RNLHZRYWZXYPAP-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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